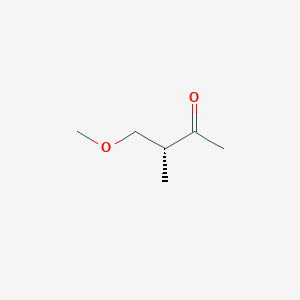
(R)-3-Methyl-4-methoxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Methyl-4-methoxybutan-2-one, also known as PMP, is a chiral compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in food and beverages. In recent years, PMP has gained significant attention due to its potential applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (R)-3-Methyl-4-methoxybutan-2-one is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. (R)-3-Methyl-4-methoxybutan-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive functions.
Effets Biochimiques Et Physiologiques
(R)-3-Methyl-4-methoxybutan-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. (R)-3-Methyl-4-methoxybutan-2-one has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-3-Methyl-4-methoxybutan-2-one is its chiral nature, which makes it a useful tool in studying stereochemistry and chiral synthesis. In addition, (R)-3-Methyl-4-methoxybutan-2-one is relatively easy to synthesize and is commercially available. However, one of the limitations of (R)-3-Methyl-4-methoxybutan-2-one is its potential toxicity. While (R)-3-Methyl-4-methoxybutan-2-one is generally considered safe, it can be toxic at high doses. Therefore, it is important to use caution when handling (R)-3-Methyl-4-methoxybutan-2-one in the lab.
Orientations Futures
There are several future directions for (R)-3-Methyl-4-methoxybutan-2-one research. One area of interest is the development of (R)-3-Methyl-4-methoxybutan-2-one-based drugs for various diseases, such as Alzheimer's disease and Parkinson's disease. (R)-3-Methyl-4-methoxybutan-2-one has been shown to have potential neuroprotective effects, which could make it a useful drug candidate for these diseases. Another area of interest is the development of new synthesis methods for (R)-3-Methyl-4-methoxybutan-2-one, which could improve the overall yield and efficiency of the process. Finally, (R)-3-Methyl-4-methoxybutan-2-one could be used as a tool to study the stereochemistry of other chiral compounds and to investigate the mechanisms of various enzymes and proteins in the body.
Méthodes De Synthèse
The synthesis of (R)-3-Methyl-4-methoxybutan-2-one is typically achieved through a multi-step process. The first step involves the reaction of acetylacetone with methyl vinyl ketone to form a chiral intermediate. This intermediate is then treated with hydrogen peroxide and a chiral catalyst to yield (R)-3-Methyl-4-methoxybutan-2-one. The overall yield of this process is typically around 50%.
Applications De Recherche Scientifique
(R)-3-Methyl-4-methoxybutan-2-one has been widely used in scientific research due to its chiral nature and unique properties. It has been used as a chiral auxiliary in organic synthesis, as a flavoring agent in food and beverages, and as a potential drug candidate for various diseases. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been used as a probe to study enzyme mechanisms and to investigate the stereochemistry of chemical reactions.
Propriétés
Numéro CAS |
155189-57-4 |
|---|---|
Nom du produit |
(R)-3-Methyl-4-methoxybutan-2-one |
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(3R)-4-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
QFHUGPZHHLXOBK-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](COC)C(=O)C |
SMILES |
CC(COC)C(=O)C |
SMILES canonique |
CC(COC)C(=O)C |
Synonymes |
2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



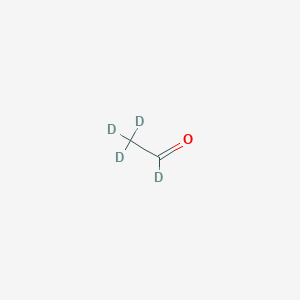
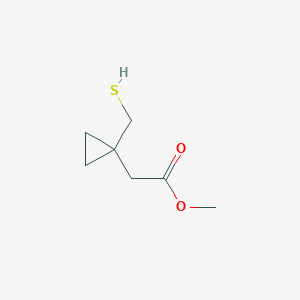
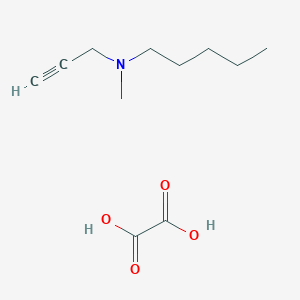
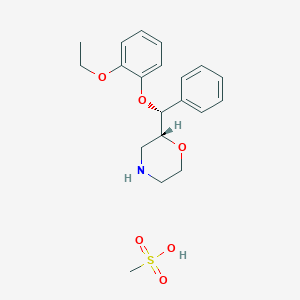
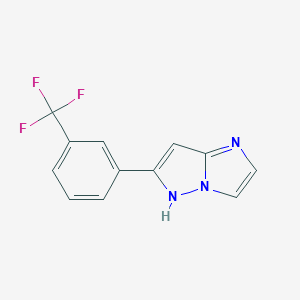
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
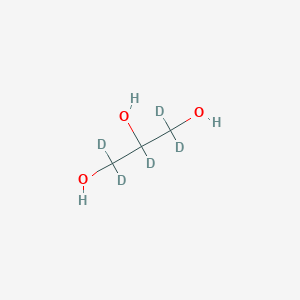
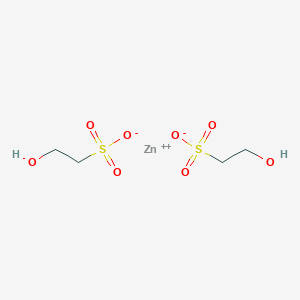

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
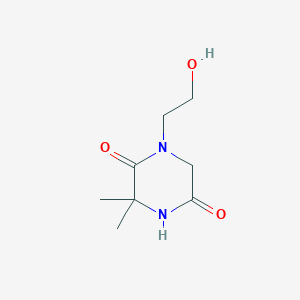
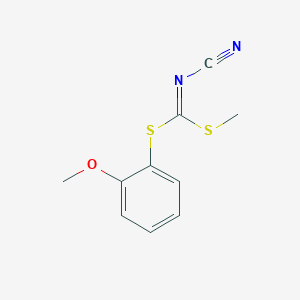
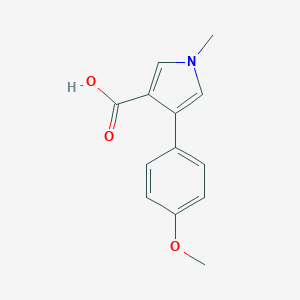
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)